N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This could involve the reaction of a suitable thiourea derivative with a haloketone under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The final step would involve coupling the indole derivative with the thiazolidinone intermediate, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Use in studying the interactions of complex organic molecules with biological systems.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: shares structural similarities with other thiazolidinone and indole derivatives.
Uniqueness
Functional Groups: The combination of functional groups in this compound may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H24ClN3O3S2 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-3-4-7-13-28-24(32)22(34-25(28)33)21-18-11-5-6-12-19(18)29(23(21)31)15-20(30)27-17-10-8-9-16(26)14-17/h5-6,8-12,14H,2-4,7,13,15H2,1H3,(H,27,30)/b22-21- |
InChI Key |
BPADJAZNWQXRTQ-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S |
Origin of Product |
United States |
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